氯己定盐酸盐

描述

氯己定盐酸盐是一种广谱抗菌化合物,广泛用作消毒剂和防腐剂。它对多种微生物有效,包括细菌、酵母菌和病毒。 该化合物通常用于手术前皮肤消毒、伤口清洁、预防牙菌斑、治疗口腔酵母菌感染,以及防止尿管阻塞 .

科学研究应用

氯己定盐酸盐在各个领域都有着众多的科学研究应用:

化学: 在实验室环境中用作消毒剂和防腐剂。

生物学: 用于微生物学研究中控制微生物污染。

医学: 广泛应用于医疗保健领域,用于皮肤消毒、伤口清洁和牙齿护理。

工业: 用于消毒剂、化妆品和制药产品的配方.

作用机制

氯己定盐酸盐通过多种机制发挥其抗菌作用:

生化分析

Biochemical Properties

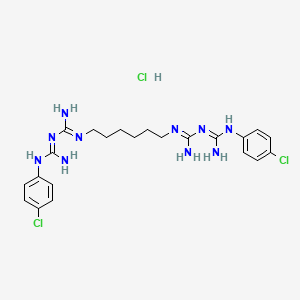

Chlorhexidine hydrochloride is a cationic bis-guanide, consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . It carries activity against a broad range of pathogens including bacteria, yeasts, and viruses . The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces .

Cellular Effects

Chlorhexidine hydrochloride disrupts the cell membrane, causing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . It has been shown to have cytotoxic effects on cells, damaging cells like fibroblasts, which aid in the healing process .

Molecular Mechanism

The mechanism of action of chlorhexidine hydrochloride involves rapid attraction to the bacterial cell, absorption to phosphate compounds on the bacterial surface, overcoming the cell wall exclusion mechanisms, attraction towards the cytoplasmic membrane, leakage of low molecular weight cytoplasmic components, and precipitation of the cytoplasm by the formation of complexes with phosphated moieties .

Temporal Effects in Laboratory Settings

Research on the effectiveness of chlorhexidine hydrochloride in reducing bacterial burden has primarily been conducted in laboratory settings . It has been shown that the bactericidal effect of chlorhexidine hydrochloride is dose-dependent .

Dosage Effects in Animal Models

In animal models, chlorhexidine hydrochloride has been shown to have a low potential for systemic or dermal toxicity . High doses can cause adverse effects such as gastric distress, nausea, and intoxication .

Metabolic Pathways

As chlorhexidine hydrochloride is very poorly absorbed in the gastrointestinal tract, it is unlikely to undergo metabolic conversion to any significant extent .

Transport and Distribution

Chlorhexidine hydrochloride is known to bind to proteins present in human tissues such as skin and mucous membranes . This binding allows for limited systemic or bodily absorption .

Subcellular Localization

Due to its cationic nature, chlorhexidine hydrochloride binds strongly to skin and mucosa, thereby localizing it to these areas . It is therefore poorly absorbed after oral or topical application .

准备方法

合成路线和反应条件

氯己定盐酸盐可以通过六亚甲基二氰基胍和氯苯胺盐酸盐为原料,以乙二醇醚或正丁醇为溶剂,进行加热回流反应合成 . 反应在 165°C 下进行 3 小时,可得到高产率和高纯度的氯己定盐酸盐 .

工业生产方法

氯己定盐酸盐的工业生产遵循类似的合成路线,但工艺针对大规模生产进行了优化。使用乙二醇醚或正丁醇作为溶剂可减少与其他溶剂相关的毒副作用和环境污染。 无催化剂的存在简化了后处理过程,使生产更具成本效益 .

化学反应分析

反应类型

氯己定盐酸盐会发生多种化学反应,包括:

氧化: 氯己定在特定条件下可被氧化,导致形成不同的氧化产物。

还原: 该化合物可以被还原,尽管这种反应不太常见。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致氯己定氧化物的形成,而取代反应会产生各种氯己定衍生物 .

相似化合物的比较

氯己定盐酸盐因其广谱抗菌活性以及快速的杀菌速度而与其他类似化合物相比具有独特性。一些类似的化合物包括:

聚维酮碘: 对多种微生物有效,但与氯己定相比,杀菌速度较慢.

属性

Key on ui mechanism of action |

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |

|---|---|

CAS 编号 |

3697-42-5 |

分子式 |

C22H31Cl3N10 |

分子量 |

541.9 g/mol |

IUPAC 名称 |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1H |

InChI 键 |

AVRXPIQGQAHQTQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |

手性 SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl |

规范 SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

外观 |

Solid powder |

颜色/形态 |

Crystals from methanol Solid |

熔点 |

134 °C |

Key on ui other cas no. |

3697-42-5 |

物理描述 |

Crystals from methanol; [HSDB] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

98% |

保质期 |

>3 years if stored properly |

溶解度 |

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。